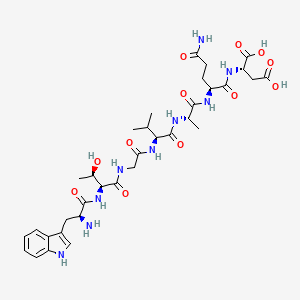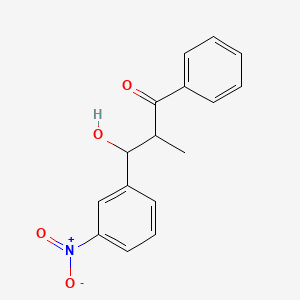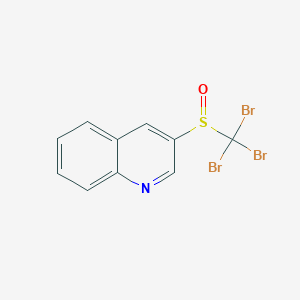
3-(Tribromomethanesulfinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tribromomethanesulfinyl)quinoline: is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties . The presence of the tribromomethanesulfinyl group in this compound adds unique chemical properties that can be exploited for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tribromomethanesulfinyl)quinoline typically involves the introduction of the tribromomethanesulfinyl group to a quinoline scaffold. One common method is the reaction of quinoline with tribromomethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(Tribromomethanesulfinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The tribromomethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 3-(Tribromomethanesulfinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of quinoline derivatives on various biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent, given the known activity of quinoline derivatives against a range of pathogens. It may also be explored for its anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity can be harnessed in the production of polymers or other advanced materials .
Mechanism of Action
The mechanism of action of 3-(Tribromomethanesulfinyl)quinoline involves its interaction with specific molecular targets in biological systems. The quinoline scaffold is known to interact with DNA and enzymes, disrupting essential biological processes. The tribromomethanesulfinyl group may enhance these interactions by increasing the compound’s reactivity and binding affinity .
Molecular Targets and Pathways:
DNA: The compound may intercalate into DNA, disrupting replication and transcription.
Enzymes: It may inhibit key enzymes involved in cellular metabolism, leading to cell death.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Quinolone: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV
Uniqueness: 3-(Tribromomethanesulfinyl)quinoline is unique due to the presence of the tribromomethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Properties
CAS No. |
648432-34-2 |
|---|---|
Molecular Formula |
C10H6Br3NOS |
Molecular Weight |
427.94 g/mol |
IUPAC Name |
3-(tribromomethylsulfinyl)quinoline |
InChI |
InChI=1S/C10H6Br3NOS/c11-10(12,13)16(15)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChI Key |
JFJABNQVJZSLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




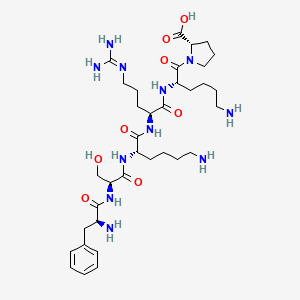
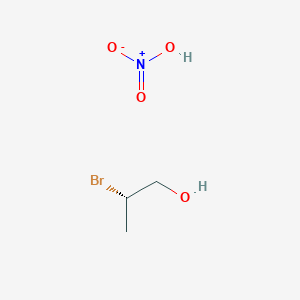

![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
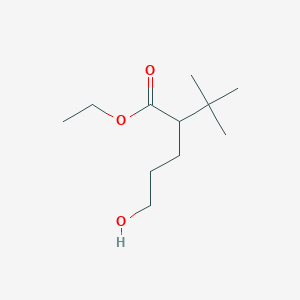
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
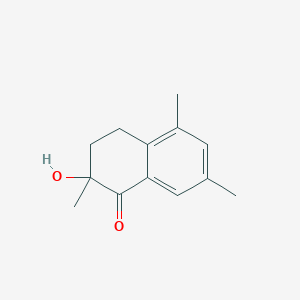
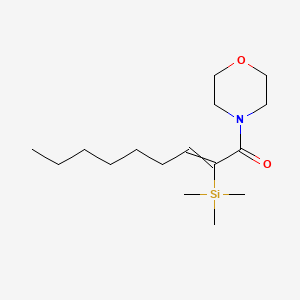
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
